4-Methyl-2-(4-propylbenzoyl)pyridine
Overview
Description
“4-Methyl-2-(4-propylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO . It has a molecular weight of 239.32 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is (4-methyl-2-pyridinyl)(4-propylphenyl)methanone . The InChI code is 1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.32 .Scientific Research Applications
Catalytic Activity in Organic Synthesis
The reaction of similar pyridine derivatives has been used to synthesize palladium pincer complexes, which are tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005). This indicates the potential use of 4-Methyl-2-(4-propylbenzoyl)pyridine in catalytic organic synthesis.
Development of Polyimides
A novel pyridine-containing aromatic dianhydride monomer was synthesized from a similar pyridine compound, leading to the development of new polyimides with pyridine moieties in the main chain. These polyimides show good solubility, thermal stability, and outstanding mechanical properties (Wang et al., 2006).
Luminescent Rhenium(I) Tricarbonyl Complexes
Pyridine-functionalized N-heterocyclic carbenes have been used to synthesize rhenium(I) tricarbonyl chloride complexes. These complexes exhibit blue-green luminescence, rare in rhenium(I) tricarbonyl complexes, indicating potential applications in photophysical studies (Li et al., 2012).
Synthesis of Heterocyclic Compounds
The use of imidazo[1,5-a]pyridine carbenes, closely related to the pyridine structure , in organic synthesis for producing fully substituted furans, showcases another potential application area (Pan et al., 2010).
Development of Liquid Crystals
New calamitic liquid crystals incorporating a pyridine core have been synthesized. These compounds exhibit nematic and smectic A phases, suggesting their use in liquid crystal display technologies (Ong et al., 2018).
Synthesis of Functionalized Pyridine Derivatives
The synthesis of various pyridine derivatives, including the reaction of pyridine carboxylic acids with aromatic amines, suggests potential applications in developing novel chemical entities for various industrial and pharmaceutical purposes (Kwiatek et al., 2017).
Synthesis of Pyridine-Based Ligands
Pyridine-based ligands with different functional groups have been synthesized, indicating potential applications in the field of coordination chemistry and metal ion complexation (Vermonden et al., 2003).
properties
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVCFKGPMRJMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-propylbenzoyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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